(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid
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Overview
Description
(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chloroacetyl group, and a methoxyimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via acylation reactions using chloroacetyl chloride in the presence of a base like triethylamine.
Addition of the Methoxyimino Group: The methoxyimino group is incorporated through the reaction of the thiazole derivative with methoxyamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring and methoxyimino moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-{2-[(bromoacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid
- (2Z)-{2-[(fluoroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid
- (2Z)-{2-[(iodoacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid
Uniqueness
(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. Compared to its analogs with different halogen substituents, the chloroacetyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2E)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O4S/c1-16-12-6(7(14)15)4-3-17-8(10-4)11-5(13)2-9/h3H,2H2,1H3,(H,14,15)(H,10,11,13)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFVSVLCXCDOPD-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)NC(=O)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)NC(=O)CCl)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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